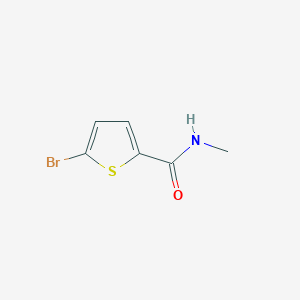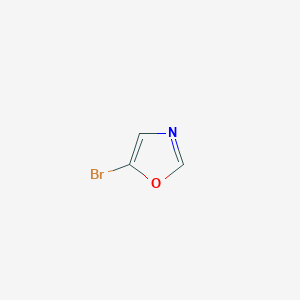
5-Bromooxazole
Overview
Description
5-Bromooxazole: is a heterocyclic organic compound with the molecular formula C3H2BrNO . It is a derivative of oxazole, where a bromine atom is substituted at the 5-position of the oxazole ring. This compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Mechanism of Action
Mode of Action:
The mode of action involves the following steps:
- Metalation and Halogen Exchange : 5-Bromooxazole can undergo metalation, where it reacts with a strong base (e.g., lithium diisopropylamide, LDA) to form 4-lithioxazole. This intermediate then undergoes halogen exchange with the remaining this compound, leading to the formation of 5-lithiooxazole and 4,5-dibromooxazole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromooxazole can be achieved through several methods. One common approach involves the Van Leusen oxazole method , which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent. The reaction typically starts with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and TosMIC . Another method involves the electrophilic aromatic bromination of oxazole derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Bromooxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed:
Substitution Reactions: Products include various substituted oxazole derivatives.
Cross-Coupling Reactions: Products include biaryl and heteroaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromooxazole is used as a building block in organic synthesis to create more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their activity against various biological targets, including enzymes and receptors involved in diseases such as cancer and bacterial infections .
Industry: In the material science industry, this compound is used in the development of novel materials with unique electronic and optical properties. It is also employed in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 5-Chlorooxazole
- 5-Fluorooxazole
- 5-Iodooxazole
Comparison: 5-Bromooxazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to other halogenated oxazoles. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
5-bromo-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-5-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMJOYYXECNYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-Bromooxazole is a versatile building block in organic synthesis due to the reactivity of its bromine atom. This bromine atom can participate in various palladium-catalyzed coupling reactions, such as Sonogashira and Heck couplings, allowing for the introduction of diverse substituents at the 5-position of the oxazole ring []. This versatility makes this compound a valuable precursor for synthesizing more complex oxazole derivatives.
A: One example is the synthesis of 2-aryl- and 5-alkyl-2-aryloxazoles. Researchers successfully synthesized these compounds using 2-aryl-5-bromooxazoles as starting materials [, ].
A: While the provided abstracts don't delve into detailed reaction conditions, they mention that palladium catalysts are crucial for these transformations []. Typically, such reactions require a palladium source (e.g., Pd(PPh3)4), a base, and often a phosphine ligand. The choice of specific reagents and conditions depends on the desired coupling partner and reaction type.
A: Yes, this compound has proven useful in creating intricate molecular architectures. One study employed palladium-catalyzed coupling reactions on a tris-oxazole molecule containing a this compound moiety, demonstrating its applicability in modifying complex structures [, ].
A: "Halogen dance" reactions describe the migration of halogen atoms around an aromatic ring. While not explicitly described for this compound in these abstracts, a related study investigated the mechanism of a lithium diisopropylamide-mediated halogen dance reaction for converting 5-iodooxazoles to 4-iodooxazoles []. This suggests that similar rearrangements might be possible with this compound, offering a potential route to isomers that might be difficult to synthesize directly.
A: While not a direct reaction of this compound itself, one study found that 5-bromooxazoles are intermediates in the conversion of 2-amino-4-(trifluoromethyl)oxazoles to 5-acetoxyhydantoins upon treatment with bromine in acetic acid/sodium acetate []. This highlights the potential for this compound to be involved in multi-step synthetic sequences.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


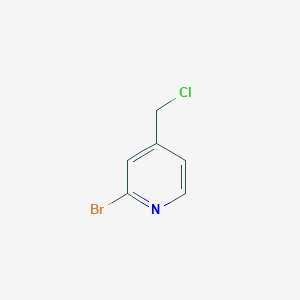
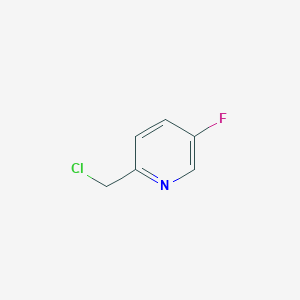
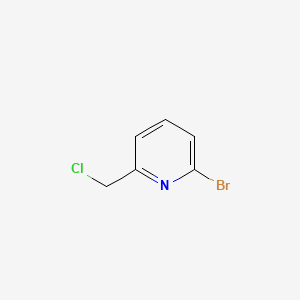
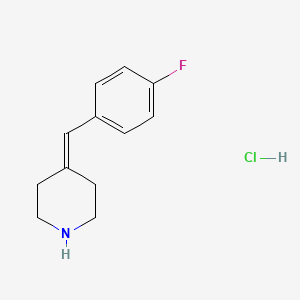
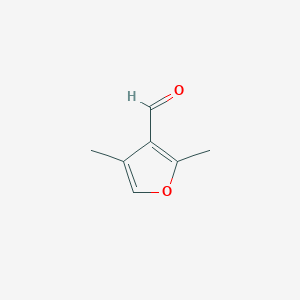
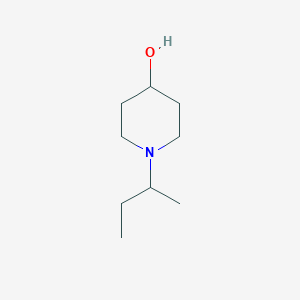
![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)
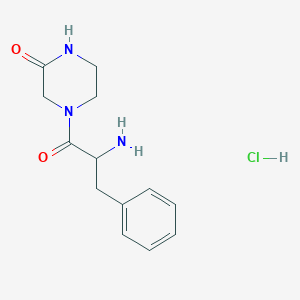

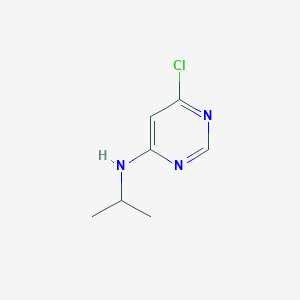
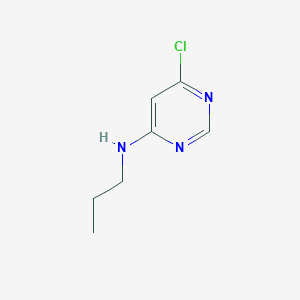
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)
![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)
